molecular formula C27H42O5 B604993 5alpha-Hydroxy laxogenin CAS No. 56786-63-1

5alpha-Hydroxy laxogenin

Cat. No.: B604993
CAS No.: 56786-63-1
M. Wt: 446.6 g/mol
InChI Key: HCRGPOQBVFMZFY-PPCFKNSFSA-N
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Mechanism of Action

Target of Action

5-alpha-Hydroxy-laxogenin, also known as Biobras 16, primarily targets the protein kinase B (AKT1) . AKT1 is a crucial protein involved in the regulation of cell growth and metabolism .

Mode of Action

5-alpha-Hydroxy-laxogenin interacts with its target by binding to cell surface receptors that initiate muscle synthesis in the cell . It triggers a signaling chain, leading to a significant improvement in the body’s capacity to develop muscle . Interestingly, a biphasic response was observed with antagonistic properties at lower concentrations and agonistic effects at higher concentrations tested .

Biochemical Pathways

The compound activates the mTOR pathway, enhancing the rate at which the body creates new muscle proteins . This results in faster recovery and muscle growth . It also directly increases protein synthesis while decreasing protein breakdown . This is a consistent theme across the entire class of brassinosteroids .

Pharmacokinetics

In other words, it neither increases nor decreases hormones such as testosterone and estrogen .

Result of Action

The molecular and cellular effects of 5-alpha-Hydroxy-laxogenin’s action include increased protein synthesis, decreased protein breakdown , and enhanced muscle recovery and growth by inhibiting the stress hormone cortisol . It also aids in balanced fat breakdown .

Action Environment

The action, efficacy, and stability of 5-alpha-Hydroxy-laxogenin can be influenced by various environmental factors. It’s worth noting that the safety of 5-alpha-Hydroxy-laxogenin is unclear because the ingredient hasn’t been tested in humans .

Biochemical Analysis

Biochemical Properties

5-alpha-Hydroxy-laxogenin plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to trans-activate the androgen receptor in human prostate cells in a dose-dependent manner Additionally, it has been observed to increase protein synthesis and decrease protein breakdown, which are key processes in muscle growth and repair .

Cellular Effects

The effects of 5-alpha-Hydroxy-laxogenin on various types of cells and cellular processes are significant. It has been shown to promote muscle protein synthesis and enhance nitrogen retention, which is essential for muscle tissue repair and growth . Furthermore, 5-alpha-Hydroxy-laxogenin influences cell signaling pathways, particularly the mTOR pathway, which regulates protein synthesis and cellular metabolism . It also affects gene expression by modulating the activity of transcription factors involved in muscle growth and repair.

Molecular Mechanism

At the molecular level, 5-alpha-Hydroxy-laxogenin exerts its effects through several mechanisms. It acts as a partial agonist at androgen receptors, which leads to the activation of these receptors and subsequent anabolic effects . Additionally, 5-alpha-Hydroxy-laxogenin has been shown to inhibit the stress hormone cortisol, which can negatively impact muscle growth . The compound also enhances protein synthesis by activating the protein kinase B (AKT1) pathway, which plays a crucial role in muscle growth and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-alpha-Hydroxy-laxogenin have been observed to change over timeSome studies have shown that 5-alpha-Hydroxy-laxogenin can induce a biphasic response in human prostate cells, with antagonistic effects at lower concentrations and agonistic effects at higher concentrations . This suggests that the compound’s effects may vary depending on the dosage and duration of exposure.

Dosage Effects in Animal Models

The effects of 5-alpha-Hydroxy-laxogenin vary with different dosages in animal models. At lower doses, the compound has been shown to promote muscle growth and enhance strength without significant adverse effects . At higher doses, 5-alpha-Hydroxy-laxogenin may cause toxic or adverse effects, although specific data on these effects are limited

Metabolic Pathways

5-alpha-Hydroxy-laxogenin is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate protein synthesis and degradation . The compound has been shown to activate the mTOR pathway, which is crucial for muscle protein synthesis

Subcellular Localization

The subcellular localization of 5-alpha-Hydroxy-laxogenin is not well-characterized. It is likely that the compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-alpha-Hydroxy-Laxogenin involves several synthetic steps. One common method includes the hydroxylation of laxogenin, which is a naturally occurring brassinosteroid. The hydroxylation process typically involves the use of specific reagents and catalysts to introduce the hydroxyl group at the desired position on the laxogenin molecule .

Industrial Production Methods

In industrial settings, the production of 5-alpha-Hydroxy-Laxogenin may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced chromatographic techniques for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

5-alpha-Hydroxy-Laxogenin undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

5-alpha-Hydroxy-Laxogenin has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-alpha-Hydroxy-Laxogenin is unique in its specific hydroxylation pattern, which may contribute to its distinct biological activity and potency compared to other similar compounds .

Properties

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18R)-16,18-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O5/c1-15-5-10-27(31-14-15)16(2)23-21(32-27)12-20-18-11-22(29)26(30)13-17(28)6-9-25(26,4)19(18)7-8-24(20,23)3/h15-21,23,28,30H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21+,23+,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRGPOQBVFMZFY-PPCFKNSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6(C5(CCC(C6)O)C)O)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC(=O)[C@@]6([C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56786-63-1
Record name 5alpha-Hydroxy laxogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056786631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25R,5alpha-Spirostan-3beta,5-diol-6-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5.ALPHA.-HYDROXY LAXOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844KE20WT5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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